Cas no 14039-66-8 (((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide)
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- {[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamide hydrobromide
- ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
-
- Inchi: 1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H
- InChI Key: CUHMYACWWFUUTF-UHFFFAOYSA-N
- SMILES: BrC1C(N(C2C=CC=CC=2)N(C)C=1CSC(=N)N)=O.Br
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 420
- Topological Polar Surface Area: 98.7
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161979-1g |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide; . |
14039-66-8 | 1g |
€211.30 | 2024-06-12 | ||
| abcr | AB161979-2g |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide; . |
14039-66-8 | 2g |
€272.50 | 2024-06-12 | ||
| abcr | AB161979-5g |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide; . |
14039-66-8 | 5g |
€377.50 | 2024-06-12 | ||
| abcr | AB161979-10g |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide; . |
14039-66-8 | 10g |
€482.50 | 2024-06-12 |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide Suppliers
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide Related Literature
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
Introduction to ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, Hydrobromide (CAS No. 14039-66-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to novel therapeutic interventions. Among these, the compound identified by the CAS number 14039-66-8 and the product name ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide has garnered significant attention due to its unique structural properties and promising biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, potential applications, and relevance in contemporary medicinal chemistry.
The molecular structure of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide encompasses several key functional groups that contribute to its reactivity and biological significance. The presence of a bromine atom at the 4-position of the phenyl ring introduces electrophilic characteristics, making it susceptible to various nucleophilic substitution reactions. Additionally, the thiocarboxamidine moiety serves as a versatile scaffold for further derivatization, enabling the creation of diverse analogues with tailored pharmacological properties.
In recent years, there has been a growing interest in exploring heterocyclic compounds for their potential therapeutic benefits. The pyrazoline ring, a prominent feature in this compound, is well-documented for its role in various pharmacological applications. Studies have demonstrated that pyrazoline derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a phenyl ring further enhances the compound's pharmacokinetic profile, improving its solubility and bioavailability.
The hydrobromide salt form of this compound is particularly noteworthy due to its enhanced stability and solubility compared to the free base form. This makes it an ideal candidate for further pharmacological investigation and clinical trials. The stability under various storage conditions ensures that researchers can maintain the integrity of the compound throughout their experiments, leading to more reliable and reproducible results.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. Molecular docking studies have been performed on ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide to identify potential binding interactions with target enzymes and receptors. These studies suggest that the compound may interact with kinases and other signaling proteins involved in cancer progression. This finding aligns with current research trends that emphasize the importance of targeting molecular pathways in cancer therapy.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step at the 4-position of the phenyl ring is particularly critical, as it determines the reactivity of the molecule in subsequent reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in these transformations.
The pharmacological potential of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-y))methyl)thiocarboxamidine, hydrobromide has been explored in several preclinical studies. These studies have revealed promising results in terms of anti-proliferative effects on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell cycle progression, making it a potential candidate for development as an anti-cancer agent. Additionally, its ability to modulate signaling pathways associated with inflammation suggests that it may also have therapeutic applications in chronic inflammatory diseases.
The development of new drug candidates is a complex process that involves extensive testing for efficacy and safety. Preclinical studies are essential for evaluating the potential benefits and risks associated with a new compound before it can be subjected to human clinical trials. The findings from these studies provide valuable insights into the pharmacokinetic and pharmacodynamic properties of ((4-Bromo--2-methyl--5--oxo--1--phenyl(3--pyrazolin--3--)--yl)methyl)thiocarboxamidine, hydrobromide, guiding researchers in optimizing its formulation and dosing regimen.
In conclusion, ((4-Bromo--2-methyl--5--oxo--1--phenyl(3--pyrazolin--3--)--yl)methyl)thiocarboxamidine, hydrobromide represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive molecule for exploration in drug discovery efforts. As research continues to uncover new therapeutic applications for this compound, it holds significant potential for contributing to advancements in medicine.
14039-66-8 (((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide) Related Products
- 1049740-45-5(3-((1-Amino-2,3-diaza-4-phenylbuta-1,3-dienylthio)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, bromide)
- 1022605-83-9(PBLZIAVSGSVUKD-UHFFFAOYSA-N)
- 5426-65-3(4-Bromoantipyrine)
- 1022395-72-7(4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one)
- 1078634-34-0(4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)